molecular formula C21H23ClN2OS B11327013 3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11327013
M. Wt: 386.9 g/mol
InChI Key: BCLIWCKOQUFKCE-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, a diethylamino group, and a phenylethyl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,3-dichlorophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Uniqueness

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the diethylamino and phenylethyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other benzothiophene derivatives.

Properties

Molecular Formula

C21H23ClN2OS

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-N-[2-(diethylamino)-2-phenylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H23ClN2OS/c1-3-24(4-2)17(15-10-6-5-7-11-15)14-23-21(25)20-19(22)16-12-8-9-13-18(16)26-20/h5-13,17H,3-4,14H2,1-2H3,(H,23,25)

InChI Key

BCLIWCKOQUFKCE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3

Origin of Product

United States

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